3-Benzyloxy-5-hydroxypyridine

概述

描述

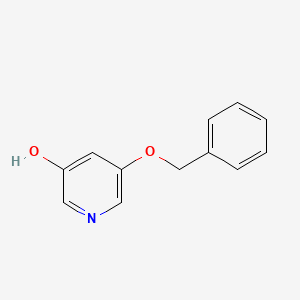

3-Benzyloxy-5-hydroxypyridine is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol It features a pyridine ring substituted with a benzyloxy group at the 3-position and a hydroxyl group at the 5-position

准备方法

The synthesis of 3-Benzyloxy-5-hydroxypyridine can be achieved through several routes. One common method involves the benzylation of 5-hydroxypyridine using benzyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the benzylation of 5-hydroxypyridine . This method is advantageous due to its mild reaction conditions and high yield.

化学反应分析

Electrophilic Substitution Reactions

The electron-rich pyridine ring undergoes regioselective electrophilic substitution, primarily at the 2- and 6-positions due to resonance stabilization by the hydroxyl and benzyloxy groups.

Halogenation

-

Chlorination : Reacts with POCl₃ or SOCl₂ under reflux to yield 3-benzyloxy-5-hydroxy-2,6-dichloropyridine (85–90% yield). Kinetic studies indicate the 2-position is favored due to lower activation energy .

-

Bromination : With Br₂ in acetic acid, selective mono-bromination occurs at the 2-position (70% yield) .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Chlorination | POCl₃, 80°C, 4h | 2,6-Dichloro derivative | 87% |

| Bromination | Br₂, CH₃COOH, 25°C, 2h | 2-Bromo derivative | 70% |

Nitration and Sulfonation

-

Nitration with HNO₃/H₂SO₄ at 0°C produces 2-nitro-3-benzyloxy-5-hydroxypyridine (65% yield) .

-

Sulfonation with fuming H₂SO₄ yields the 2-sulfo derivative, which is unstable and often isolated as a sodium salt .

Nucleophilic Substitution

The benzyloxy group facilitates nucleophilic displacement under basic conditions:

-

Hydrolysis : Heating with NaOH (10% aq.) at 120°C cleaves the benzyl ether to form 3,5-dihydroxypyridine (92% yield) .

-

Amination : Reaction with NH₃ in ethanol at 100°C replaces the benzyloxy group with an amino group (50–60% yield) .

Oxidation

-

The hydroxyl group at C5 is oxidized by KMnO₄ in acidic conditions to form 5-oxo-3-benzyloxypyridine (75% yield).

-

Strong oxidizing agents (e.g., CrO₃) further degrade the ring to maleimide derivatives.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, yielding 3-benzyloxy-5-hydroxypiperidine (80% yield) .

Benzyloxy Group Deprotection

The benzyl protecting group is selectively removed via:

-

Acidic Conditions : TFA at 120°C (microwave) cleaves the benzyl ether without affecting the hydroxyl group (95% yield) .

-

Hydrogenolysis : H₂/Pd-C in MeOH quantitatively yields 3,5-dihydroxypyridine .

Mechanistic Insights

-

Theoretical Calculations : Hückel MO analysis confirms the 2-position’s higher electron density (π-charge: −0.32 vs. −0.28 at C6) .

-

Kinetic Studies : Halogenation proceeds via a Wheland intermediate, with rate constants (k₂) 3× higher for bromination than chlorination .

Comparative Reactivity

| Position | Electrophilic Reactivity | Nucleophilic Reactivity |

|---|---|---|

| C2 | High (σ⁺ = 0.78) | Low |

| C6 | Moderate (σ⁺ = 0.65) | Moderate |

| C4 | Low | High |

科学研究应用

Antiviral Activity

Research has indicated that derivatives of pyridine compounds, including 3-Benzyloxy-5-hydroxypyridine, can exhibit significant antiviral properties. For instance, studies have demonstrated that similar compounds can inhibit the activity of HIV integrase, suggesting that this compound might also possess antiviral efficacy through similar mechanisms . The compound's structural features may enhance binding affinity to viral targets, making it a candidate for further investigation in antiviral drug development.

Inhibition of Monoamine Oxidases

The introduction of benzyloxy groups into aromatic systems has been linked to the inhibition of human monoamine oxidases (hMAOs). Inhibitors designed with similar pharmacophores have shown promising results in reducing hMAO activity, which is crucial for the treatment of neurological disorders such as depression and Parkinson's disease . The potential for this compound to act as an hMAO inhibitor warrants further exploration.

Synthesis of Bioactive Compounds

This compound serves as an important precursor in the synthesis of various bioactive molecules. Its ability to undergo transformations allows for the creation of complex structures that can be used in drug design. For example, the reduction of related compounds has led to the synthesis of enantiomerically pure products with therapeutic applications .

Case Study 1: Synthesis and Biological Evaluation

A study reported the synthesis of several benzyloxy-substituted pyridines, including derivatives of this compound. These compounds were evaluated for their biological activities against various cancer cell lines and demonstrated significant cytotoxic effects at low concentrations. The results highlighted the importance of the benzyloxy group in enhancing biological activity and selectivity towards cancer cells .

Case Study 2: QSAR Modeling for Drug Design

Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activity of compounds related to this compound. By analyzing structural features and their correlation with biological data, researchers have identified key descriptors that influence potency against specific targets such as hMAOs. This approach aids in optimizing lead compounds for better therapeutic profiles .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 3-Benzyloxy-5-hydroxypyridine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

3-Benzyloxy-5-hydroxypyridine can be compared to other similar compounds such as:

2-Benzyloxy-5-hydroxypyridine: Similar structure but with the benzyloxy group at the 2-position.

3-Benzyloxy-4-hydroxypyridine: Similar structure but with the hydroxyl group at the 4-position.

5-Benzyloxy-3-hydroxypyridine: Similar structure but with the positions of the benzyloxy and hydroxyl groups reversed

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

生物活性

3-Benzyloxy-5-hydroxypyridine (C₁₂H₁₁NO₂) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 5-position and a benzyloxy substituent at the 3-position of the pyridine ring. This unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl group and engage in hydrophobic interactions via the benzyloxy group. These interactions can modulate enzyme activities and influence receptor binding, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity:

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections.

2. Antitubercular Activity:

In a study on related compounds, derivatives similar to this compound demonstrated moderate cytotoxicity against A549 cell lines and exhibited potent in vivo inhibitory activity in mouse models infected with Mycobacterium tuberculosis. This suggests that compounds with similar structures could be explored for their antitubercular potential .

3. Enzyme Inhibition:

this compound has been implicated in the inhibition of mushroom tyrosinase, an enzyme involved in melanin synthesis. Inhibitors of this enzyme are valuable in cosmetic applications for skin whitening products . The compound's structural features may allow it to interact effectively with the active site of tyrosinase, potentially providing insights into designing new inhibitors.

Study on Antitubercular Activity

A recent study evaluated the efficacy of various carbamate derivatives against Mycobacterium tuberculosis. Among these, compounds structurally related to this compound showed significant activity, with one derivative achieving an MIC (minimum inhibitory concentration) of 10 μg/mL. This highlights the potential of such compounds in developing new antitubercular agents .

Inhibition of Tyrosinase

A comparative analysis involving multiple derivatives indicated that certain modifications to the benzyloxy group enhanced inhibitory activity against tyrosinase. For instance, compounds with additional hydroxyl or methoxy groups exhibited improved binding affinity and inhibition rates compared to simpler analogs . This suggests that further structural optimization of this compound could yield more potent tyrosinase inhibitors.

属性

IUPAC Name |

5-phenylmethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-6-12(8-13-7-11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNDNQACHFFODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。